

Application Notes and Protocols for EO771 Cell Culture and Experimentation

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Compound of Interest

Compound Name: MC4171

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture and experimental use of the EO771 cell line, a valuable model for luminal B breast cancer research. The protocols detailed below are intended to ensure reproducibility and provide a solid foundation for studies in cancer biology and drug discovery.

Cell Line Characteristics

The EO771 cell line originated from a spontaneous mammary carcinoma in a C57BL/6 mouse and is characterized as a luminal B subtype.^{[1][2]} It is an adherent, epithelial-like cell line.^[2] Notably, its molecular profile is estrogen receptor alpha (ER α) negative, estrogen receptor beta (ER β) positive, progesterone receptor (PR) positive, and ErbB2 (HER2) positive.^{[2][3][4][5][6]} ^[7] This profile makes it a relevant model for studying hormonal therapy responses.^[1]

Cell Culture Protocols

General Culture and Maintenance

Proper handling and maintenance of the EO771 cell line are critical for reliable and reproducible experimental outcomes. The following protocols are recommended for optimal growth and viability.

Thawing Cryopreserved Cells:

- Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
- Disinfect the vial with 70% ethanol before opening in a sterile cell culture hood.
- Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriate culture flask (e.g., T-25 or T-75).
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Replace the medium after 24 hours to remove any remaining cryoprotectant.

Subculturing:

- Remove the culture medium from the flask.
- Briefly rinse the cell layer with a sterile PBS solution (without calcium and magnesium) to remove any residual serum that may inhibit trypsin activity.
- Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer.
- Incubate at 37°C for 5-15 minutes, or until the cells detach. Monitor the cells under a microscope to avoid over-trypsinization.
- Neutralize the trypsin by adding an equal volume of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count to determine cell viability and density.

- Seed new culture flasks at the recommended seeding density. A subcultivation ratio of 1:3 to 1:8 is recommended.
- Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO₂.

Cryopreservation:

- Harvest the cells as described in the subculturing protocol.
- Centrifuge the cell suspension and resuspend the pellet in a freezing medium (e.g., complete growth medium with 10% DMSO).
- Aliquot the cell suspension into cryovials.
- Place the vials in a controlled-rate freezing container and store them at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Quantitative Data Summary

Parameter	Recommended Value
Growth Medium	Dulbecco's Modified Eagle Medium (DMEM)
Supplements	10% Fetal Bovine Serum (FBS)
Incubation Temperature	37°C
CO ₂ Concentration	5%
Subcultivation Ratio	1:3 to 1:8
Seeding Density	6.0 x 10 ⁴ to 8.0 x 10 ⁴ viable cells/cm ²

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Seed EO771 cells in a 96-well plate at a density of 2×10^3 cells per well in complete growth medium.[\[6\]](#)
- Treatment: After 24 hours, treat the cells with the desired compounds at various concentrations. Include appropriate vehicle controls.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

- Cell Seeding and Treatment: Seed EO771 cells in a 6-well plate and treat with the compounds of interest as required for your experiment.
- Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

- **Staining:** Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Analyze the stained cells by flow cytometry within one hour. Unstained cells, single-stained (Annexin V-FITC only and PI only) cells should be used as controls for setting up compensation and gates.^[8]

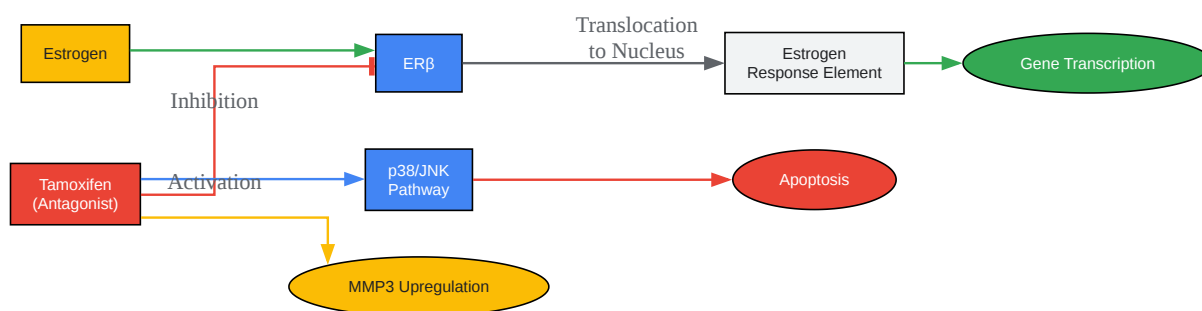
Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cells through a basement membrane matrix.

- **Coating Inserts:** Thaw Matrigel® on ice and dilute it with a cold coating buffer to a final concentration of 200 µg/mL. Add 100 µL of the coating solution to the center of the apical side of the inserts in a 24-well plate and incubate at 37°C for 2-3 hours to allow for gel formation.^[2]
- **Cell Preparation:** Culture EO771 cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.
- **Cell Seeding:** Add the cell suspension to the apical chamber of the coated inserts.
- **Chemoattractant:** In the basal chamber, add a medium containing a chemoattractant, such as 10% FBS.
- **Incubation:** Incubate the plate at 37°C and 5% CO₂ for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
- **Removal of Non-invasive Cells:** Carefully remove the non-invasive cells from the apical side of the membrane with a cotton swab.
- **Fixation and Staining:** Fix the invaded cells on the basal side of the membrane with methanol and stain with a suitable stain, such as crystal violet or Diff-Quik™.^[9]
- **Quantification:** Count the number of invaded cells in multiple fields of view under a microscope.

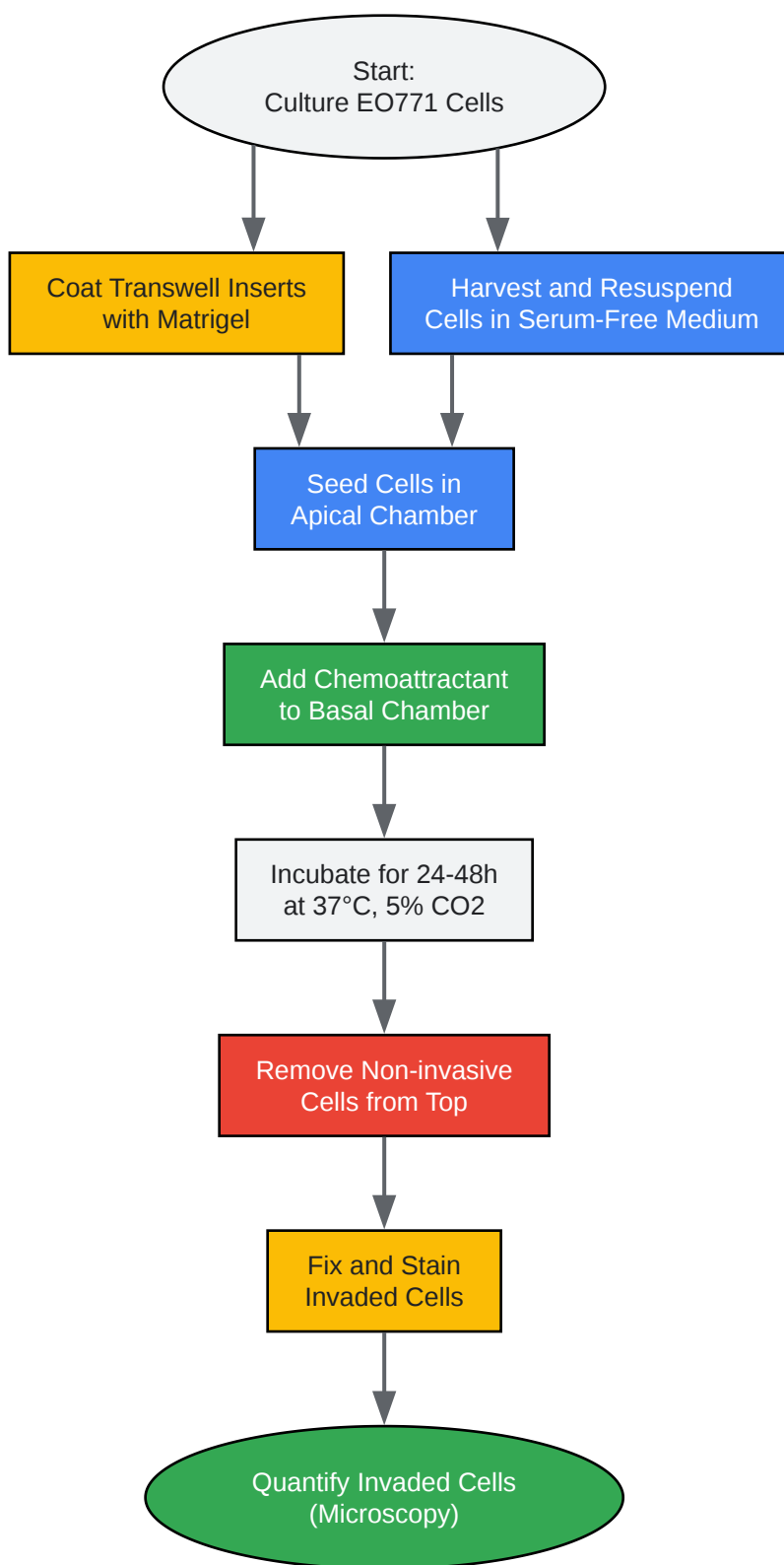
Signaling Pathways and Visualizations

As a luminal B breast cancer cell line, EO771 cells are characterized by the expression of ER β , PR, and ErbB2.[3][4][5][6][7] The following diagrams illustrate a key signaling pathway and a typical experimental workflow.



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Estrogen Receptor Beta Signaling in EO771 Cells.



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Workflow for an EO771 Cell Invasion Assay.

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